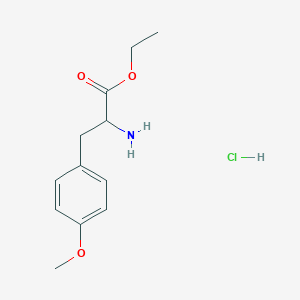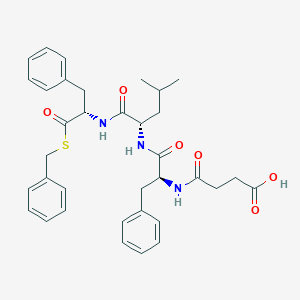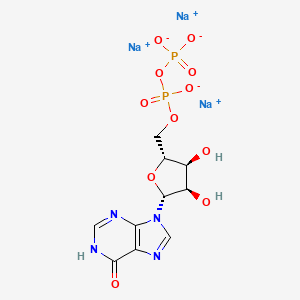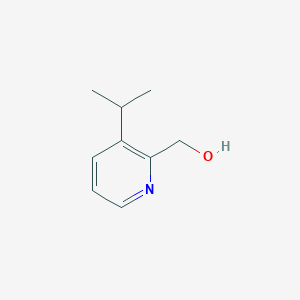
(3-Isopropylpyridin-2-YL)methanol
説明
“(3-Isopropylpyridin-2-YL)methanol” is a chemical compound with the CAS Number: 780800-73-9 and a molecular weight of 151.21 . It is also known as IPMD . The IUPAC name for this compound is (3-isopropyl-2-pyridinyl)methanol .
Molecular Structure Analysis
The molecular structure of “(3-Isopropylpyridin-2-YL)methanol” consists of a pyridine ring with an isopropyl group attached to the 3rd carbon and a methanol group attached to the 2nd carbon . The linear formula of this compound is C9H13NO .
Chemical Reactions Analysis
While specific chemical reactions involving “(3-Isopropylpyridin-2-YL)methanol” are not available, methanol in general can undergo several types of reactions. For example, it can be converted to formaldehyde via oxidation . It can also react with CO2 to produce methyl formate .
科学的研究の応用
Synthesis of Complex Molecules
The use of (3-isocyanopyridin-4-yl)methanones, derived from pyridin-3-amine (which is structurally related to (3-Isopropylpyridin-2-YL)methanol), in the synthesis of 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols, demonstrates the potential of this compound in complex molecule synthesis. This synthesis involves a reaction with aryl Grignard reagents, followed by O-acylation to yield corresponding acetates (Kobayashi et al., 2011).
Catalyst in Chemical Reactions
Studies have shown that complexes formed with (pyridin-2-yl)methanol (a related compound to (3-Isopropylpyridin-2-YL)methanol) can be effectively used as catalysts in chemical reactions. For instance, nickel complexes with bidentate N,O-type ligands, including (pyridin-2-yl)methanol, have been synthesized and applied in the catalytic oligomerization of ethylene (Kermagoret & Braunstein, 2008).
Solvent Impact on Biological Studies
Methanol, as a common solubilizing agent, can significantly impact lipid dynamics in biological membranes, which could be relevant when considering compounds like (3-Isopropylpyridin-2-YL)methanol in biological contexts. This impact includes increased mixing of lipid populations and altered kinetics in large unilamellar vesicles (Nguyen et al., 2019).
Methanol Detection and Environmental Monitoring
Research involving the development of sensors for detecting methanol, which is harmful to human health, is critical. For instance, Y2O3 multishelled hollow structures have been developed for methanol gas sensing, offering high sensitivity and selectivity, vital for environmental monitoring and healthcare applications (Zheng et al., 2019).
Antimicrobial Activity of Pyridin-4-yl)methanone Derivatives
Derivatives of (pyridin-4-yl)methanone, which is structurally similar to (3-Isopropylpyridin-2-YL)methanol, have shown significant antimicrobial activity, highlighting the potential of these compounds in medical and pharmaceutical applications (Kumar et al., 2012).
将来の方向性
特性
IUPAC Name |
(3-propan-2-ylpyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(2)8-4-3-5-10-9(8)6-11/h3-5,7,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGKTEJRZINVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CC=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Isopropylpyridin-2-YL)methanol | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

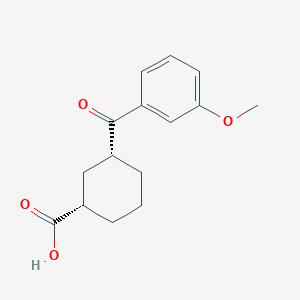
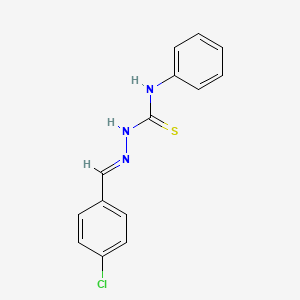
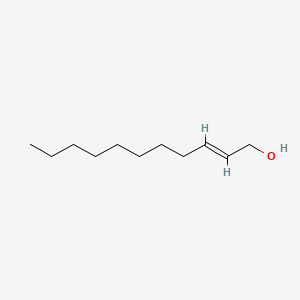
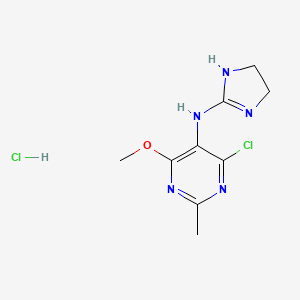
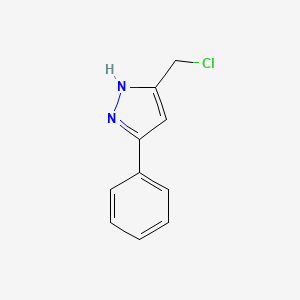
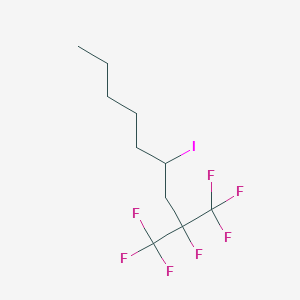
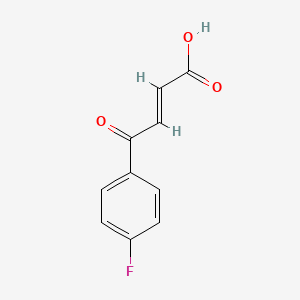
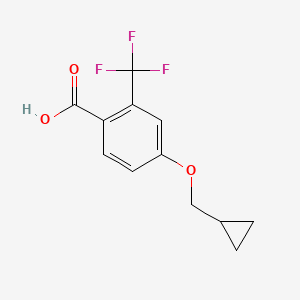
![(11bR)-4-Hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6593800.png)
